

Preclinical Toxicology of Amdoxovir: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amdoxovir

Cat. No.: B1667026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

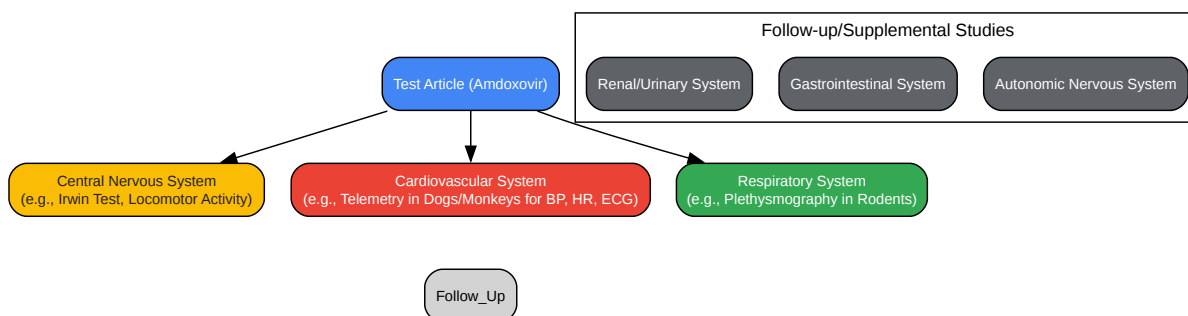
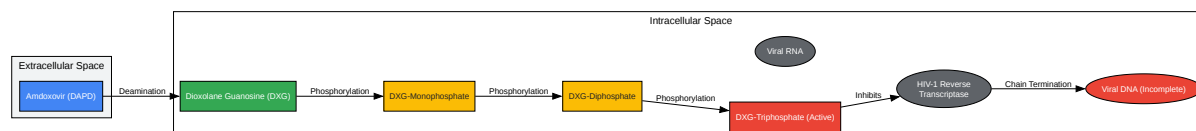
Introduction

Amdoxovir (formerly known as DAPD) is a dioxolane purine nucleoside analogue that acts as a reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1] As a prodrug, **Amdoxovir** is converted in the body to its active metabolite, dioxolane guanosine (DXG). While it showed promise in early clinical development, its progression was ultimately halted. This guide provides a comprehensive overview of the publicly available preclinical toxicology data for **Amdoxovir**. Due to the discontinuation of its development, a complete preclinical data package, typically found in regulatory submissions, is not fully available in the public domain. This document synthesizes the accessible information to provide a technical overview for research and drug development professionals.

Mechanism of Action and Proposed Signaling Pathway

Amdoxovir is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle. **Amdoxovir** is a prodrug of dioxolane guanosine (DXG). Following oral administration, **Amdoxovir** is absorbed and converted to DXG. Intracellularly, DXG is phosphorylated by host cell kinases to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP competes with the natural substrate,

deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring of DXG-TP leads to the termination of DNA chain elongation, thus inhibiting viral replication.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triangle Pharmaceuticals | www.inknowvation.com [inknowvation.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Amdoxovir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667026#preclinical-toxicology-studies-of-amdoxovir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com